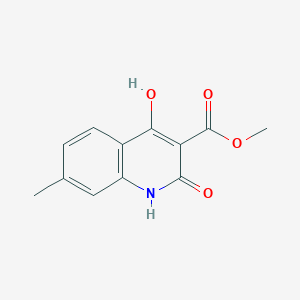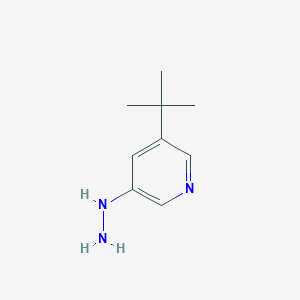
3-(Tert-butyl)-5-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-5-hydrazinylpyridine: is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 3-position and a hydrazinyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-5-hydrazinylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-tert-butylpyridine.
Nitration: The 3-tert-butylpyridine is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to a hydrazinyl group using a reducing agent such as hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-5-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-5-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-butyl)-5-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-(tert-butyl)-5-nitropyridine: Similar structure but with a nitro group instead of a hydrazinyl group.
3-(tert-butyl)-5-methylpyridine: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
3-(Tert-butyl)-5-hydrazinylpyridine is unique due to the presence of both a bulky tert-butyl group and a reactive hydrazinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
(5-tert-butylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3 |
Clave InChI |
MKEMPYRMXFTSAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CN=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



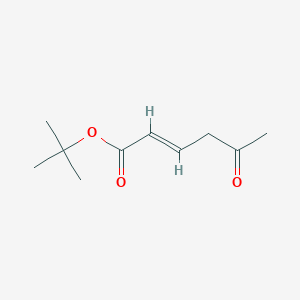

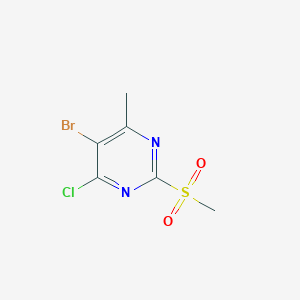


![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
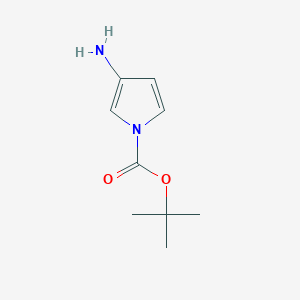
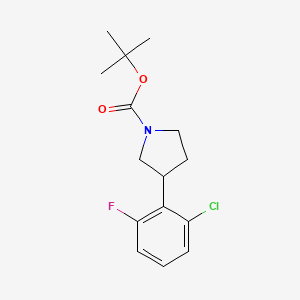
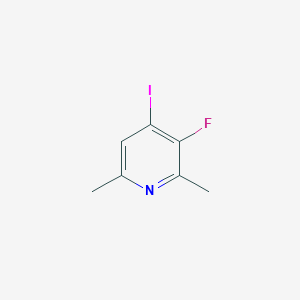
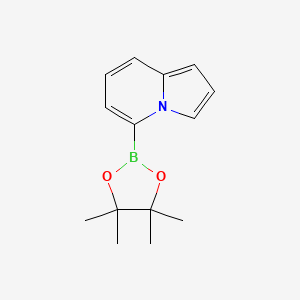
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

